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Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chlorooctane is a halogenated hydrocarbon that can serve as a valuable intermediate in

organic synthesis. Its applications include the introduction of an octyl group in the synthesis of

more complex molecules and its use as a precursor for the formation of other functional groups

via nucleophilic substitution. This document provides detailed application notes and protocols

for the synthesis of 3-chlorooctane from 3-octanol, a readily available secondary alcohol. The

primary methods covered are the use of thionyl chloride (SOCl₂) and concentrated hydrochloric

acid (HCl).

Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product

is presented below.
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Property 3-Octanol 3-Chlorooctane

Molecular Formula C₈H₁₈O C₈H₁₇Cl[1]

Molecular Weight 130.23 g/mol 148.67 g/mol [1]

Boiling Point 175-177 °C 173.4 °C at 760 mmHg[2]

Density 0.819 g/mL 0.862 g/mL[2]

CAS Number 589-98-0 1117-79-9[1][2]

Reaction Mechanisms
The conversion of 3-octanol to 3-chlorooctane can proceed through different mechanisms

depending on the chosen reagent.

1. Reaction with Thionyl Chloride (SOCl₂):

This reaction typically proceeds via a nucleophilic substitution internal (SNi) or a bimolecular

nucleophilic substitution (SN2) mechanism. In the absence of a base, the reaction can proceed

with retention of stereochemistry through an SNi mechanism. However, the addition of a non-

nucleophilic base like pyridine promotes an SN2 mechanism, leading to inversion of

stereochemistry.[3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride

(HCl), are gases, which simplifies the purification of the product.[3]

2. Reaction with Concentrated Hydrochloric Acid (HCl):

The reaction of a secondary alcohol with concentrated HCl typically follows a unimolecular

nucleophilic substitution (SN1) mechanism. The first step involves the protonation of the

hydroxyl group to form a good leaving group (water). The departure of water results in the

formation of a secondary carbocation, which is then attacked by the chloride ion to form the

final product.

Experimental Protocols
Two primary protocols for the synthesis of 3-chlorooctane from 3-octanol are detailed below.
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Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This method is often preferred due to the clean reaction and the formation of gaseous

byproducts. The use of pyridine is recommended to ensure a predictable stereochemical

outcome (inversion) via an SN2 pathway.[3]

Materials:

3-Octanol

Thionyl chloride (SOCl₂)

Pyridine

Anhydrous diethyl ether or dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Dropping funnel

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:
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Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 3-octanol (e.g., 0.1

mol) in anhydrous diethyl ether or DCM (e.g., 100 mL).

Addition of Reagents: Cool the flask in an ice bath. Slowly add pyridine (e.g., 0.12 mol) to the

stirred solution. Subsequently, add thionyl chloride (e.g., 0.12 mol) dropwise from the

dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir the mixture for several hours (e.g., 2-4 hours) or until the

reaction is complete (monitor by TLC). Gentle heating under reflux may be required for less

reactive secondary alcohols.[4]

Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to

quench the reaction. Transfer the mixture to a separatory funnel.

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with

water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally

with brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification: Purify the crude 3-chlorooctane by fractional distillation under reduced

pressure to obtain the pure product.[5] Collect the fraction boiling at the appropriate

temperature.

Expected Yield: While a specific yield for 3-chlorooctane is not widely reported, the

chlorination of similar secondary alcohols with thionyl chloride can proceed in good to excellent

yields, typically in the range of 70-90%.

Protocol 2: Synthesis using Concentrated Hydrochloric
Acid (HCl)
This classic method utilizes a strong acid to facilitate the SN1 reaction.

Materials:
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3-Octanol

Concentrated Hydrochloric Acid (HCl, ~37%)

Anhydrous calcium chloride (CaCl₂) or zinc chloride (ZnCl₂) (optional, as a Lewis acid

catalyst)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, place 3-octanol (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.3 mol,

a significant excess). If desired, a catalytic amount of anhydrous zinc chloride can be added.

Reaction: Heat the mixture under reflux with vigorous stirring for several hours (e.g., 4-8

hours). The progress of the reaction can be monitored by observing the formation of a

second, denser layer of the alkyl chloride.

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
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Extraction and Washing: Separate the lower organic layer. Wash the organic layer carefully

with cold water, then with a saturated sodium bicarbonate solution to neutralize the excess

acid, and finally with brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter to remove the drying agent.

Purification: Purify the crude 3-chlorooctane by fractional distillation.

Expected Yield: The yield for this reaction can be variable and is often lower than the thionyl

chloride method due to the equilibrium nature of the reaction and potential side reactions. A

typical yield might be in the range of 50-70%.

Data Presentation
Quantitative Data Summary

Parameter Protocol 1 (SOCl₂) Protocol 2 (Conc. HCl)

Reagent Thionyl Chloride
Concentrated Hydrochloric

Acid

Mechanism SN2 (with Pyridine) SN1

Typical Reaction Time 2-4 hours 4-8 hours

Reaction Temperature 0 °C to Reflux Reflux

Estimated Yield 70-90% 50-70%

Spectroscopic Data
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-chlorooctane is expected to show

characteristic signals for the different protons in the molecule. The proton on the carbon

bearing the chlorine atom (C3-H) will be deshielded and appear as a multiplet. The terminal

methyl groups and the methylene groups will have distinct chemical shifts and multiplicities.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the

eight carbon atoms in 3-chlorooctane. The carbon atom bonded to the chlorine (C3) will be

significantly shifted downfield compared to the other sp³ hybridized carbons.[6]
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Note: Specific chemical shift values can be found in spectral databases such as SpectraBase.

[6]

Visualizations
Logical Workflow for Synthesis and Purification
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Caption: General workflow for the synthesis and purification of 3-chlorooctane.
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Signaling Pathway: SN1 vs. SN2 Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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